N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydrochinolin-6-yl)thiophen-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

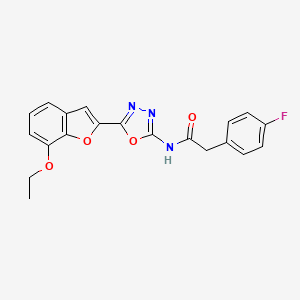

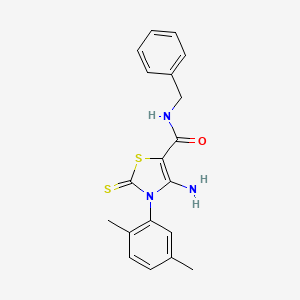

“N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a compound that has been studied in the scientific community due to its various biological properties. It belongs to the class of organic compounds known as 1,4-isoquinolinediones .

Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O4 and it has a molecular weight of 354.406. The molecular docking analysis of similar compounds was performed using the Ligdock tool in the Maestro interface of the Schrodinger suit .Chemical Reactions Analysis

A series of similar compounds were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . The QSAR studies demonstrated the importance of topological parameter, Balaban index (J) followed by lipophilic parameter, log P in describing the antimicrobial activity of the synthesized compounds .Wirkmechanismus

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can reduce inflammation and potentially inhibit the growth of cancer cells.

Biochemical and Physiological Effects:

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has also been shown to have a protective effect on the liver and kidneys in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in lab experiments is its versatility and potential applications in various fields. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is also a relatively stable compound, making it easy to handle and store. However, one limitation of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. One area of interest is the development of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the synthesis of novel materials using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide as a building block. Additionally, further studies on the mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide and its potential side effects are needed to fully understand the compound's potential applications.

Synthesemethoden

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene with ethyl acetoacetate to form a tetrahydroquinoline intermediate. This intermediate is then reacted with sulfonamide to form the final product, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide.

Wissenschaftliche Forschungsanwendungen

- Forscher haben Indol-Derivate auf ihr antivirales Potenzial untersucht. Insbesondere N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydrochinolin-6-yl)thiophen-2-sulfonamid-Derivate haben eine Hemmwirkung gegen Influenza A- und CoxB3-Viren gezeigt . Diese Ergebnisse deuten darauf hin, dass diese Verbindung als antivirales Mittel weiter untersucht werden könnte.

- Bestimmte Indol-Derivate zeigen eine entzündungshemmende Wirkung. So wurden beispielsweise Verbindungen, die den Indol-Kern enthalten, auf ihre entzündungshemmenden Wirkungen untersucht. Obwohl spezifische Daten zu unserer Zielverbindung begrenzt sind, lohnt es sich, ihr Potenzial bei der Modulation entzündungsfördernder Pfade zu untersuchen .

- Das Indol-Gerüst trägt oft zur antioxidativen Aktivität bei. Obwohl uns spezifische Daten zu unserer Verbindung fehlen, könnte ihre hybride Struktur antioxidative Eigenschaften verleihen. Die Untersuchung ihrer Fähigkeit, freie Radikale abzufangen, könnte wertvoll sein .

Antivirale Aktivität

Anti-inflammatorische Eigenschaften

Antioxidative Wirkungen

Zusammenfassend lässt sich sagen, dass This compound vielversprechend in verschiedenen Bereichen ist, von antiviralen und entzündungshemmenden Anwendungen bis hin zu potenziellen Antikrebswirkungen. Weitere experimentelle Untersuchungen sind erforderlich, um sein therapeutisches Potenzial zu erschließen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊

Biochemische Analyse

Biochemical Properties

The tetrahydroquinoline moiety is known to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . The thiophene moiety is also reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-2-17-13-7-6-12(10-11(13)5-8-14(17)18)16-22(19,20)15-4-3-9-21-15/h3-4,6-7,9-10,16H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVFSMGAKIVNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)

![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)